4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine
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Overview
Description
4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-5-methylpyridazine with formamide in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine
- 7-Methyl-1H-imidazo[4,5-d]pyridazine
- 4-Chloro-1H-imidazo[4,5-d]pyridazine
Uniqueness
4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct pharmacological profiles compared to other similar compounds .
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-7-methyl-3H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)6(7)11-10-3/h2H,1H3,(H,8,9) |
InChI Key |
BGDNCQQPSKZYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)Cl)NC=N2 |
Origin of Product |
United States |
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